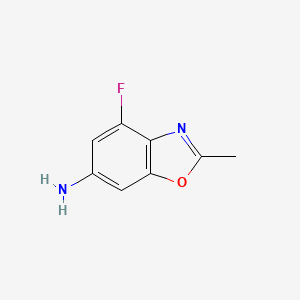

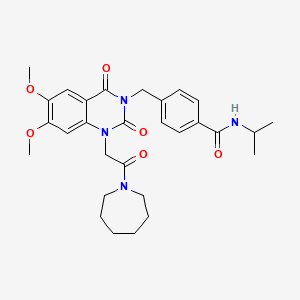

![molecular formula C23H17F3N2OS B2384838 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-89-4](/img/structure/B2384838.png)

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one” is a derivative of quinazoline and quinazolinone . Quinazoline and quinazolinone are heterocyclic fused rings that have drawn considerable attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Scientific Research Applications

Synthesis of Functionalized Quinazolinones

Quinazolinone derivatives are synthesized through various chemical reactions, including intramolecular electrophilic cyclization and reactions with halogens, chalcogen tetrahalides, and nucleophiles. These processes yield compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones involves regioselective reactions to produce linearly fused quinazolinium trihalides and other derivatives with potential biological activity (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been evaluated for their antimicrobial and antifungal properties. The synthesis of new compounds and their testing against various bacterial and fungal strains have shown promising activities. These compounds could serve as leads for the development of new antimicrobial agents. For instance, certain derivatives have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungi (Ahmed, Abd-Alla, & El-zohry, 2007).

Anticancer Activity

Quinazolinone derivatives have been investigated for their potential anticancer activities. The design, synthesis, and pharmacological evaluation of these compounds, including their ability to inhibit tubulin polymerization and disrupt vascular structures in tumors, highlight their potential as anticancer agents. Notably, compounds such as 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have demonstrated significant growth inhibitory activities across a range of cancer cell lines (Driowya, Leclercq, Vérones, et al., 2016).

Anticonvulsant and Antihistaminic Activities

Some quinazolinone derivatives are explored for their anticonvulsant and antihistaminic properties. The synthesis of novel compounds and their evaluation in animal models have shown that certain derivatives possess significant activity in these areas, offering potential for the development of new therapeutic agents for neurological and allergic conditions. For example, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were found to have equipotent H1-antihistaminic activity compared to chlorpheniramine maleate, with minimal sedation effects (Alagarsamy, Giridhar, & Yadav, 2005).

Corrosion Inhibition

Quinazolinone derivatives are also investigated for their potential as corrosion inhibitors. The synthesis and characterization of new compounds, followed by their evaluation in corrosion inhibition assays, have demonstrated their effectiveness in protecting metal surfaces against corrosion in acidic environments. This application is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards (Errahmany, Rbaa, Abousalem, et al., 2020).

properties

IUPAC Name |

2-[(3-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS/c1-15-6-4-9-18(12-15)30-14-21-27-20-11-3-2-10-19(20)22(29)28(21)17-8-5-7-16(13-17)23(24,25)26/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYIFWSNYWPZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

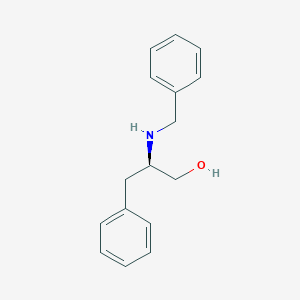

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)

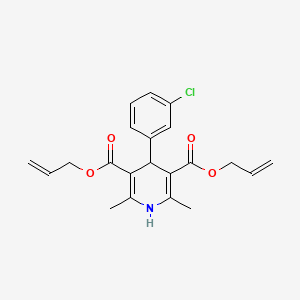

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)

amine hydrochloride](/img/structure/B2384760.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)

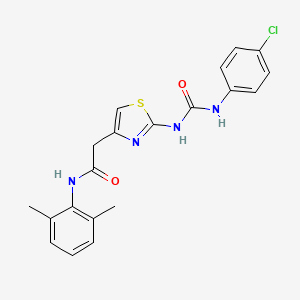

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)